molecular formula C52H38 B3333781 4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl CAS No. 158605-06-2

4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl

Cat. No.: B3333781
CAS No.: 158605-06-2
M. Wt: 662.9 g/mol
InChI Key: AYYZYPOAOFTMPC-UHFFFAOYSA-N
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Description

4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl is a compound known for its unique optical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant attention in the field of organic electronics, especially in the development of organic light-emitting diodes (OLEDs). The compound’s ability to emit intense blue light in its aggregated state makes it a valuable material for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl typically involves the reaction of 1-(4-bromophenyl)-1,2,2-triphenylethylene with lithium 1-naphthalenide in dry tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl primarily undergoes photophysical reactions due to its AIE properties. It can also participate in substitution reactions, where functional groups are introduced to modify its electronic properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

Mechanism of Action

The unique AIE property of 4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl is attributed to the restriction of intramolecular rotations in the aggregated state. This restriction prevents non-radiative decay pathways, leading to enhanced fluorescence. The compound’s molecular structure allows for efficient packing in the solid state, further contributing to its high emission efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl stands out due to its superior emission efficiency and stability in the aggregated state. Its ability to serve as both an emitter and a host material in OLEDs makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(1,2,2-triphenylethenyl)-4-[4-(1,2,2-triphenylethenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42)51(45-27-15-5-16-28-45)47-35-31-39(32-36-47)40-33-37-48(38-34-40)52(46-29-17-6-18-30-46)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZYPOAOFTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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